

Pemetrexed disodium heptahydrate purity specification setting

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Compound Focus: Pemetrexed disodium heptahydrate

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Purity Specification and Impurity Profile

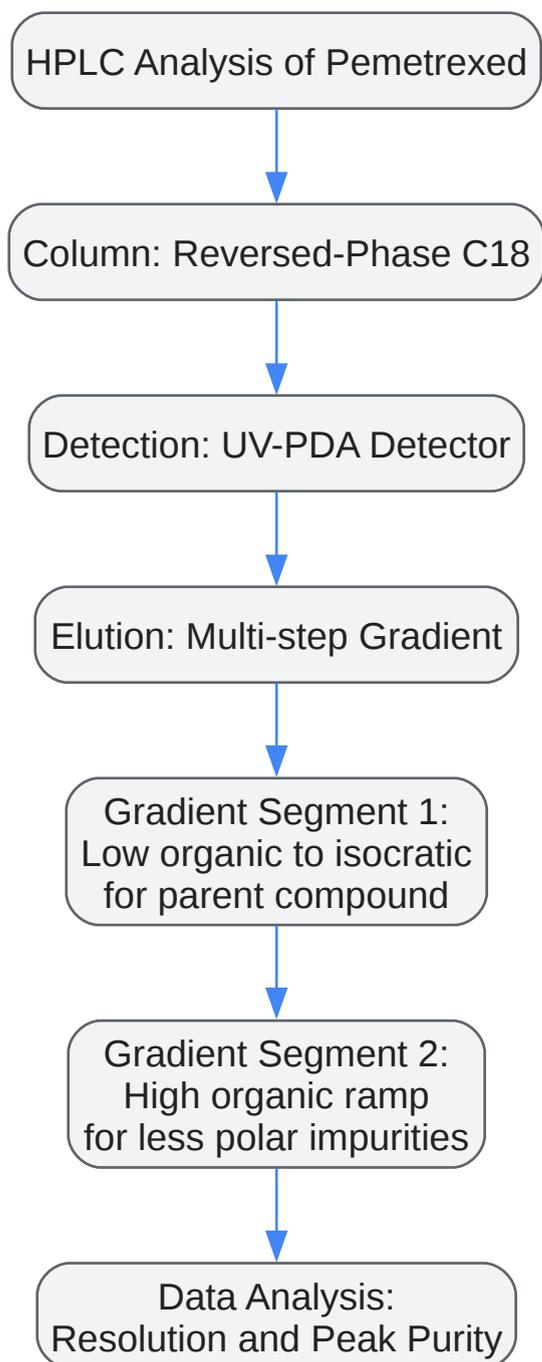
The quality of **Pemetrexed Disodium Heptahydrate** is controlled by monitoring various impurities formed during synthesis and storage. The table below summarizes the key known impurities and their characteristics based on pharmacopeial standards and research studies.

Impurity Name/Identifier	Chemical Nature / Origin	Classification	Reported Level (HPLC)	Control Strategy
N-Methyl Impurity (Impurity A) [1]	Alkylation product at N1-nitrogen of pyrrolopyrimidine	Process-related	0.05% - 0.5%	Identify, qualify, and control per ICH guidelines [1].
Dimer Impurity (Impurity B & C) [1]	Diastereoisomeric mixture of a dimer	Process-related	0.05% - 0.5%	Identify, qualify, and control per ICH guidelines [1].
γ-Dipeptide Impurity (Impurity D) [1]	Triacid resulting from condensation with α -ethyl L-glutamate	Process-related	0.05% - 0.5%	Identify, qualify, and control per ICH guidelines [1].

Impurity Name/Identifier	Chemical Nature / Origin	Classification	Reported Level (HPLC)	Control Strategy
Enantiomeric Impurity (Impurity E) [1]	D-enantiomer of Pemetrexed	Process-related	Not Specified	Detectable by chiral HPLC methods [1].
N,N-Dimethylformamide Impurity [1]	Formamidinium adduct from reaction with DMF	Process-related	0.05% - 0.5%	Controlled by limiting DMF use in process [1].
α-Dipeptide Impurity [1]	Structural isomer related to dipeptide formation	Process-related	0.05% - 0.5%	Identify, qualify, and control per ICH guidelines [1].
Major Degradation Products [2]	Products of oxidation and hydrolysis (e.g., des-glutamate)	Degradation-related	Not Specified	Control via stability-indicating methods and proper packaging (e.g., nitrogen overlay) [2].

Analytical Methodologies for Purity Control

A robust analytical method is essential for accurate purity specification. The following workflow outlines a stability-indicating reversed-phase HPLC method, which is considered the standard for monitoring Pemetrexed and its impurities [2].



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- **Method Rationale:** This method uses a **multi-step gradient elution** to cover a wide polarity range, maximizing the resolution between the parent Pemetrexed peak and its various impurities, which may have significantly different polarities [2].
- **Key Parameters:**
 - **Column:** Reversed-phase C18.

- **Detection:** UV-photodiode array (PDA) detection is critical for assessing peak purity and confirming the homogeneity of each eluted peak [2].
- **Gradient Design:** The gradient starts at a very low organic concentration to elute highly polar degradation products, then ramps to a concentration that elutes Pemetrexed under nearly isocratic conditions for optimal peak shape, and finally uses a high organic concentration to elute any less polar impurities [2].

Experimental Protocols for Impurity Characterization

For a complete control strategy, it is necessary to characterize the structure of impurities. The following protocols are derived from research on synthesizing and identifying Pemetrexed impurities.

1. Synthesis and Isolation of Process Impurities

- **N-Methyl Impurity (6):** This impurity can be synthesized by alkylating a Pemetrexed diester intermediate (**5a**) with methyl iodide in the presence of triethylamine. The resulting N-methyl diester is then saponified using 1N NaOH to yield the final impurity [1].
- **N,N-Dimethylformamide Impurity (7):** This impurity is prepared by reacting the Pemetrexed intermediate **5a** with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (p-TSA). The resulting product is then hydrolyzed with 1N NaOH to yield impurity **7** [1].
- **Enantiomeric Impurity ((R)-1):** This impurity is prepared by following the standard synthetic route for Pemetrexed but starting with diethyl D-glutamate instead of the L-isomer [1].

2. Structural Elucidation of Impurities and Degradation Products Once isolated, impurities and degradation products are characterized using spectroscopic and spectrometric techniques.

- **Mass Spectrometry (MS):** Used to determine the molecular weight and fragment pattern of the impurities [1] [2].
- **Nuclear Magnetic Resonance (NMR):** Both ¹H and ¹³C NMR, including two-dimensional experiments, are essential for confirming the molecular structure and identifying the specific site of modification in the molecule [1] [2].

Key Considerations for Specification Setting

- **Regulatory Compliance:** The International Council for Harmonisation (ICH) guidelines set high standards for drug substance purity. For a drug like Pemetrexed, impurities above the **identification threshold of 0.10%** must be identified, qualified, and controlled [1].

- **Stability and Degradation Pathways:** **Pemetrexed Disodium Heptahydrate** degrades primarily via two pathways: **oxidation** (catalyzed by peroxide, free radicals, or light) and **hydrolysis under low pH**. A quality control strategy must include appropriate stability studies and packaging conditions (e.g., nitrogen overlay in vials) to minimize degradation [2].
- **Physical Form:** Note that Pemetrexed Disodium can exist in different solid forms. Besides the common heptahydrate form, a 2.5 hydrate form and an amorphous form have been reported, which may have different stability profiles and should be considered during formulation development [1] [2].

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References

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2. Determination of the Degradation Chemistry ... [sciencedirect.com]

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